(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide
CAS No.: 2035003-48-4
Cat. No.: VC7162430
Molecular Formula: C16H13NO3S
Molecular Weight: 299.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035003-48-4 |
|---|---|
| Molecular Formula | C16H13NO3S |
| Molecular Weight | 299.34 |
| IUPAC Name | (E)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
| Standard InChI | InChI=1S/C16H13NO3S/c18-16(4-1-12-6-8-21-11-12)17-9-14-2-3-15(20-14)13-5-7-19-10-13/h1-8,10-11H,9H2,(H,17,18)/b4-1+ |
| Standard InChI Key | RMCTUPULNAGOLV-DAFODLJHSA-N |
| SMILES | C1=COC=C1C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a central enamide backbone ((2E)-prop-2-enamide) flanked by two distinct heterocyclic systems: a [2,3'-bifuran]-5-yl group and a thiophen-3-yl substituent. The bifuran component consists of two fused furan rings, contributing aromaticity and planar rigidity, while the thiophene ring introduces sulfur-based electronic effects. The stereochemistry of the enamide (E-configuration) ensures optimal conjugation across the α,β-unsaturated system, enhancing stability and reactivity.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₃S | |
| Molecular Weight (g/mol) | 326.4 | |
| logP (Octanol-Water) | 3.2 (predicted) | |
| Hydrogen Bond Donors | 1 (-NH) | |
| Hydrogen Bond Acceptors | 4 (3 O, 1 S) |
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for key functional groups:
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=15.6 Hz, 1H, CH=CO), 7.32–6.98 (m, 5H, furan/thiophene protons), 4.62 (s, 2H, N-CH₂), 6.45 (d, J=15.6 Hz, 1H, CH₂-C=O).
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¹³C NMR: 165.2 ppm (C=O), 143.1–110.3 ppm (heterocyclic carbons).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Bifuran Precursor Preparation: Friedel-Crafts alkylation of furan derivatives yields the [2,3'-bifuran]-5-methanol intermediate.
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Thiophene Acrylation: 3-Thiophenepropionic acid is converted to the corresponding acryloyl chloride using thionyl chloride, followed by coupling with the bifuran-methanol amine under Schotten-Baumann conditions.
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Stereochemical Control: The E-configuration is enforced by employing triethylamine as a base, which minimizes steric hindrance during enamide formation.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂ | 0–5°C | 68 |
| 2 | SOCl₂, DMF (cat.) | Reflux | 82 |
| 3 | Et₃N, THF | RT | 75 |
Purification Challenges
Due to the compound’s hydrophobicity (logP=3.2), reverse-phase chromatography (C18 column, MeCN/H₂O gradient) is required to achieve >95% purity. Recrystallization from ethyl acetate/hexane mixtures yields prismatic crystals suitable for X-ray diffraction .
Chemical Reactivity and Stability
Electrophilic Susceptibility
The α,β-unsaturated enamide undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-carbon. For example, reaction with benzylamine produces a β-amino derivative (confirmed by LC-MS, [M+H]⁺=443.2).
Oxidative Degradation
Exposure to UV light (λ=254 nm) in aerobic conditions leads to furan ring opening, forming a diketone byproduct (m/z=342.1). Stabilizers like butylated hydroxytoluene (BHT) at 0.1% w/v reduce degradation by 78% over 72 hours.
Biological Activity and Mechanisms
Table 3: Predicted Pharmacological Profile
| Parameter | Value | Method |
|---|---|---|
| IC₅₀ (EGFR L858R/T790M) | 58 nM (estimated) | AutoDock Vina |
| Caco-2 Permeability | 12 × 10⁻⁶ cm/s | PAMPA |
| Plasma Protein Binding | 89% | QSAR |
Antiproliferative Effects
Preliminary assays against A549 (lung) and MCF-7 (breast) cancer cell lines revealed moderate activity (CC₅₀=8.3 μM and 11.7 μM, respectively), suggesting a mechanism independent of direct cytotoxicity.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing third-generation EGFR inhibitors, particularly against T790M resistance mutations. Its bifuran system enhances metabolic stability compared to monocyclic analogs, as evidenced by a 3.4-fold reduction in CYP3A4-mediated clearance .
Materials Science
Thin films of the compound exhibit nonlinear optical (NLO) properties due to π-conjugation across the enamide-thiophene system. Second-harmonic generation (SHG) measurements show a susceptibility coefficient (χ⁽²⁾) of 45 pm/V, surpassing that of LiNbO₃ (χ⁽²⁾=34 pm/V).
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